N,N-Dimethylformamide;1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione
Overview
Description
N,N-Dimethylformamide;1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione: is a compound that combines the properties of N,N-Dimethylformamide and 1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione. N,N-Dimethylformamide is a versatile solvent widely used in organic synthesis, while 1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione is known for its applications in various chemical reactions .
Scientific Research Applications
Chemistry: : N,N-Dimethylformamide is used as a solvent in organic synthesis, facilitating reactions such as the formation of metal-organic frameworks .
Biology: : It is used in the extraction of chlorophyll from plant tissues .
Medicine: : It is utilized in the synthesis of pharmaceuticals, acting as a reagent in the formation of active pharmaceutical ingredients .
Industry: : It is employed in the production of agrochemicals and dyes .
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-Dimethylformamide: It is typically synthesized by reacting dimethylamine with carbon monoxide in the presence of a catalyst such as methanol.
1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione: This compound can be synthesized through the cyclization of cyanuric acid under controlled conditions.
Industrial Production Methods:
N,N-Dimethylformamide: Industrially, it is produced by the reaction of dimethylamine with carbon monoxide and methanol under high pressure and temperature.
1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione: It is produced by the controlled cyclization of cyanuric acid in large-scale reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethylformamide can undergo oxidation to form N,N-dimethylformamide dimethyl acetal.
Reduction: It can be reduced to form dimethylamine and formic acid.
Substitution: It can act as a nucleophile in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: N,N-dimethylformamide dimethyl acetal.
Reduction: Dimethylamine and formic acid.
Substitution: Various substituted derivatives depending on the reactants used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: Similar in structure but with an acetamide group instead of a formamide group.
N,N-Diethylformamide: Similar but with ethyl groups instead of methyl groups.
Uniqueness
N,N-Dimethylformamide: is unique due to its high polarity and ability to act as both a nucleophile and electrophile.
1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione: is unique for its ability to form stable cyclic structures.
Properties
IUPAC Name |
N,N-dimethylformamide;1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O6.3C3H7NO/c7-1-4(10)2(8)6(12)3(9)5(1)11;3*1-4(2)3-5/h10-12H;3*3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIYIVMSPNVYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O.CN(C)C=O.CN(C)C=O.C1(=O)N(C(=O)N(C(=O)N1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584564 | |
Record name | N,N-Dimethylformamide--1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-16-9 | |
Record name | N,N-Dimethylformamide--1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-16-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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